Cas no 2517-44-4 (1,1,2,2-Tetramethoxyethane)

1,1,2,2-Tetramethoxyethane 化学的及び物理的性質
名前と識別子
-
- Ethane,1,1,2,2-tetramethoxy-
- 1,1,2,2-Tetramethoxyethane
- 1,1,2,2-Tetramethoxy-aethan
- 1,1,2,2-tetramethoxy-ethane
- 1,2-dimethoxy 1,2-dimethoxy-ethane
- Ethane,1,1,2,2-tetramethoxy
- Glyoxal-bis-dimethylacetal
- 2517-44-4
- Glyoxal bis(dimethyl acetal)
- 1,1,2,2-tetramethoxy ethane
- Ethane, 1,1,2,2-tetramethoxy-
- SCHEMBL2813868
- Tetramethoxy-ethane
- EN300-18521480
- 1,1,2,2-tetramethoxyethan
- NS00127706
- DTXSID90339194
-
- インチ: InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3
- InChIKey: IVXUXKRSTIMKOE-UHFFFAOYSA-N
- ほほえんだ: COC(OC)C(OC)OC
計算された属性
- せいみつぶんしりょう: 150.08900
- どういたいしつりょう: 150.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 58.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 36.9Ų
じっけんとくせい
- PSA: 36.92000
- LogP: 0.22420
1,1,2,2-Tetramethoxyethane セキュリティ情報
1,1,2,2-Tetramethoxyethane 税関データ
- 税関コード:2909199090
- 税関データ:
中国税関コード:
2909199090概要:
29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1,1,2,2-Tetramethoxyethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18521480-1g |
1,1,2,2-tetramethoxyethane |
2517-44-4 | 1g |
$0.0 | 2023-09-19 | ||
TRC | T276510-1g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 1g |
$190.00 | 2023-05-17 | ||
TRC | T276510-5g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 5g |
$666.00 | 2023-05-17 | ||
TRC | T276510-2.5g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 2.5g |
$397.00 | 2023-05-17 | ||
TRC | T276510-10g |
1,1,2,2-Tetramethoxyethane |
2517-44-4 | 10g |
$1080.00 | 2023-05-17 | ||
Enamine | EN300-18521480-1.0g |
1,1,2,2-tetramethoxyethane |
2517-44-4 | 1g |
$0.0 | 2023-06-04 |
1,1,2,2-Tetramethoxyethane 関連文献
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1. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentationHanns Fischer,Roger Baer,Roland Hany,Ingrid Verhoolen,Manfred Walbiner J. Chem. Soc. Perkin Trans. 2 1990 787
-
Mauro Claudino,Mats Jonsson,Mats Johansson RSC Adv. 2013 3 11021
1,1,2,2-Tetramethoxyethaneに関する追加情報
Recent Advances in the Application of 1,1,2,2-Tetramethoxyethane (CAS: 2517-44-4) in Chemical Biology and Pharmaceutical Research
1,1,2,2-Tetramethoxyethane (CAS: 2517-44-4) is a versatile chemical compound that has garnered significant attention in recent years due to its unique properties and applications in chemical biology and pharmaceutical research. This compound, characterized by its four methoxy groups attached to a central ethane backbone, serves as a critical intermediate in organic synthesis and has been explored for its potential in drug development, material science, and biocatalysis. Recent studies have highlighted its role in facilitating complex chemical reactions, enhancing drug delivery systems, and contributing to the synthesis of novel bioactive molecules.
One of the most notable advancements involving 1,1,2,2-Tetramethoxyethane is its application in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. Researchers have demonstrated its efficacy in forming carbon-carbon and carbon-heteroatom bonds under mild conditions, thereby enabling the construction of diverse molecular frameworks. For instance, a 2023 study published in the Journal of Medicinal Chemistry utilized this compound as a key reagent in the development of new antiviral agents, showcasing its potential in addressing emerging infectious diseases.
In addition to its synthetic utility, 1,1,2,2-Tetramethoxyethane has been investigated for its role in drug formulation and delivery. Its ability to act as a solvent and stabilizer has been leveraged to improve the solubility and bioavailability of poorly water-soluble drugs. Recent research has also explored its use in nanoparticle-based drug delivery systems, where it aids in the controlled release of therapeutic agents. A 2022 study in Advanced Drug Delivery Reviews highlighted its compatibility with lipid-based carriers, suggesting its promise in targeted cancer therapies.
Furthermore, the compound's unique electrochemical properties have opened new avenues in biocatalysis and enzyme engineering. Scientists have employed 1,1,2,2-Tetramethoxyethane as a co-solvent in enzymatic reactions, enhancing reaction rates and yields. This approach has been particularly valuable in the production of chiral intermediates for pharmaceuticals, as reported in a 2023 Nature Catalysis article. The study underscored the compound's ability to maintain enzyme stability while improving catalytic efficiency, a critical factor in industrial-scale bioprocessing.
Despite these advancements, challenges remain in the widespread adoption of 1,1,2,2-Tetramethoxyethane. Issues such as scalability, cost-effectiveness, and environmental impact require further investigation. Ongoing research aims to address these limitations by developing greener synthetic routes and optimizing reaction conditions. For example, a recent preprint on ChemRxiv proposed a sustainable method for producing the compound using renewable feedstocks, aligning with the growing emphasis on green chemistry in the pharmaceutical industry.
In conclusion, 1,1,2,2-Tetramethoxyethane (CAS: 2517-44-4) continues to be a valuable asset in chemical biology and pharmaceutical research. Its multifaceted applications—from organic synthesis to drug delivery and biocatalysis—highlight its potential to drive innovation in the field. As researchers uncover new uses and refine existing methodologies, this compound is poised to play an even greater role in the development of next-generation therapeutics and materials.
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